9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
Description
9-Butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furan-coumarin core with alkyl substituents at positions 2, 3, 4, and 8. Furocoumarins are known for their diverse pharmacological activities, including photochemotherapeutic, antimicrobial, and enzyme inhibitory properties . The butyl and trimethyl substituents in this compound likely enhance lipophilicity and steric effects, influencing its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-butyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C18H20O3/c1-5-6-7-13-9-15(19)21-14-8-10(2)16-11(3)12(4)20-18(16)17(13)14/h8-9H,5-7H2,1-4H3 |
InChI Key |
AIYLXKCIKWKEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chromenone structure. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chromenone Moiety: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to introduce the chromenone structure.
Introduction of Substituents: The butyl and methyl groups are introduced through alkylation reactions using reagents like butyl bromide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents, and Grignard reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In industry, 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure (furo[2,3-f]chromen-7-one) is shared with natural and synthetic analogs, but substituent variations significantly alter its properties:
Key Observations :
- Lipophilicity : The butyl group in the target compound likely increases membrane permeability compared to ethyl or methyl derivatives .
- Steric Effects : Trimethyl groups at C2, C3, and C4 may hinder interactions with enzyme active sites, contrasting with hydroxylated analogs that form hydrogen bonds .
Enzyme Inhibition
- Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) show potent β5i subunit inhibition. The target compound’s alkyl groups may reduce activity compared to these analogs but improve metabolic stability .
- CYP3A4 Binding : Furocoumarins like bergamottin bind to CYP3A4 via π-stacking with F304 and hydrophobic interactions. The butyl group in the target compound may alter binding affinity compared to smaller substituents .
Antimicrobial Activity
- 2,8-Dihydroxy-7H-furo[2,3-f]chromen-7-one exhibits antibacterial and antiparasitic activity (e.g., against Leishmania donovani) due to hydroxyl groups enabling redox interactions .
- Alkyl-Substituted Analogs : Higher lipophilicity may enhance Gram-positive bacterial membrane penetration but reduce water solubility .
Physicochemical Properties
Biological Activity
9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is a member of the furochromone family, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The chemical structure of 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one can be represented as follows:
This compound features a furochromone backbone, which is characterized by a fused furan and chromone ring system. The presence of the butyl group and three methyl substituents contributes to its unique properties.
Anticancer Properties
Recent studies have demonstrated that 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one exhibits significant anticancer activity. Research conducted on various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.
Case Study:
In a study involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one was found to exert cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action was linked to cell cycle arrest at the G2/M phase and induction of apoptotic pathways through caspase activation .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. It has shown promise in inhibiting cholinesterase enzymes (AChE and BChE), which are implicated in neurodegenerative diseases such as Alzheimer's.
Research Findings:
In vitro assays revealed that 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one displayed dual inhibitory effects against AChE and BChE with IC50 values of 19.2 μM and 13.2 μM respectively. Molecular docking studies indicated favorable interactions between the compound and the active sites of these enzymes, suggesting a potential mechanism for its neuroprotective effects .
Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 Cell Line | Low µM | |
| Anticancer | MCF-7 Cell Line | Low µM | |
| Cholinesterase Inhibition | AChE | 19.2 | |
| Cholinesterase Inhibition | BChE | 13.2 |
Structure-Activity Relationship (SAR)
The biological activity of 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one can be influenced by modifications to its structure. For instance:
- The presence of alkyl groups enhances lipophilicity and membrane permeability.
- Substituents on the chromone ring can modulate enzyme inhibition potency.
Studies suggest that further structural modifications could lead to derivatives with improved efficacy against specific biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
